(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine
Overview
Description
(2’-Methyl-[1,1’-biphenyl]-2-yl)diphenylphosphine is an organophosphorus compound that features a biphenyl backbone with a methyl group at the 2’ position and a diphenylphosphine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-[1,1’-biphenyl]-2-yl)diphenylphosphine typically involves the reaction of 2-bromo-2’-methylbiphenyl with diphenylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine compound.
Industrial Production Methods
While specific industrial production methods for (2’-Methyl-[1,1’-biphenyl]-2-yl)diphenylphosphine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2’-Methyl-[1,1’-biphenyl]-2-yl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: As a ligand, it can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
(2’-Methyl-[1,1’-biphenyl]-2-yl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes such as cross-coupling reactions, including Suzuki-Miyaura and Heck reactions.
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of (2’-Methyl-[1,1’-biphenyl]-2-yl)diphenylphosphine primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with transition metals, which can then participate in various catalytic cycles. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler phosphine ligand with two phenyl groups attached to phosphorus.
Methyldiphenylphosphine: Similar structure but with a methyl group instead of the biphenyl backbone.
Bis(diphenylphosphino)methane: A bidentate ligand with two diphenylphosphine groups connected by a methylene bridge.
Uniqueness
(2’-Methyl-[1,1’-biphenyl]-2-yl)diphenylphosphine is unique due to its biphenyl backbone, which provides additional steric and electronic properties compared to simpler phosphine ligands. This uniqueness allows for fine-tuning of catalytic processes and the development of specialized metal complexes with enhanced reactivity and selectivity.
Biological Activity
(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is a phosphine compound that has garnered attention in various fields, including medicinal chemistry and catalysis. Its unique structure allows it to interact with biological systems, making it a candidate for drug development and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a biphenyl backbone with a methyl group at the 2' position and two phenyl groups attached to the phosphorus atom. Its molecular formula is C₃₈H₃₂P, and it functions as a bidentate ligand, which can coordinate with metal centers in catalytic processes.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in cancer progression. For instance, it has shown promise as an inhibitor of the PD-1/PD-L1 interaction, which is crucial in immune evasion by tumors .
- Receptor Binding : The compound interacts with sigma receptors, which are implicated in various cellular processes including apoptosis and cholesterol metabolism. This interaction can potentially lead to antiproliferative effects in cancer cells .
In Vitro Studies
Several studies have evaluated the biological activity of this compound in vitro:
- Antitumor Activity : In a study involving CT26 mouse models, derivatives of this compound demonstrated significant antitumor activity by enhancing immune cell-mediated tumor cell killing . The compound's IC50 value was reported at 3.8 ± 0.3 nM, indicating potent inhibitory effects on PD-1/PD-L1 interactions.
- Cell Proliferation Assays : Various assays have shown that compounds related to this compound can reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: PD-1/PD-L1 Inhibition
A series of biphenyl derivatives were synthesized and tested for their ability to inhibit PD-1/PD-L1 interactions. Among these, a specific derivative containing the this compound structure showed promising results in enhancing immune responses against tumors .
Case Study 2: Sigma Receptor Interaction
Research into sigma receptors has revealed that ligands targeting these receptors can induce apoptosis in cancer cells. The involvement of this compound in modulating sigma receptor activity suggests its potential as a therapeutic agent in oncology .
Research Findings Summary
Properties
IUPAC Name |
[2-(2-methylphenyl)phenyl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUENDLLDUNRPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573746 | |
Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402822-72-4 | |
Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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